Cas no 301235-58-5 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic benzothiazole derivative with potential applications in medicinal chemistry and biochemical research. The compound features a benzothiazole core substituted with an ethoxy group at the 6-position, coupled with a 3,4,5-trimethoxybenzamide moiety. This structural configuration may confer enhanced binding affinity and selectivity toward specific biological targets, such as enzymes or receptors. The presence of multiple methoxy groups could improve solubility and metabolic stability, while the benzothiazole scaffold is known for its pharmacological relevance. This compound is of interest for further investigation in drug discovery, particularly in areas requiring modulation of protein-ligand interactions.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide structure
301235-58-5 structure
Product Name:N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS No:301235-58-5
MF:C19H20N2O5S
MW:388.437503814697
CID:5993956
PubChem ID:1184393
Update Time:2025-08-05

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
    • N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
    • Benzamide, N-(6-ethoxy-2-benzothiazolyl)-3,4,5-trimethoxy-
    • Oprea1_320845
    • SR-01000426629
    • Oprea1_402744
    • EU-0004304
    • Oprea1_664496
    • 301235-58-5
    • F0015-0376
    • SR-01000426629-1
    • AKOS000540225
    • Z30206107
    • Inchi: 1S/C19H20N2O5S/c1-5-26-12-6-7-13-16(10-12)27-19(20-13)21-18(22)11-8-14(23-2)17(25-4)15(9-11)24-3/h6-10H,5H2,1-4H3,(H,20,21,22)
    • InChI Key: LFLYJKMIZWJBKK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(OCC)C=C2S1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 388.10929292g/mol
  • Monoisotopic Mass: 388.10929292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.305±0.06 g/cm3(Predicted)
  • pka: 8.60±0.70(Predicted)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Pricemore >>

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N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Related Literature

Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide: A Comprehensive Overview

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS No. 301235-58-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles and is characterized by its unique structural features, including the presence of an ethoxy group and multiple methoxy substituents. These functional groups contribute to its potential biological activities and therapeutic applications.

The chemical structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is composed of a benzothiazole ring system fused with a benzene ring, which is further substituted with three methoxy groups at the 3, 4, and 5 positions. The ethoxy group at the 6-position of the benzothiazole ring adds to its complexity and influences its physicochemical properties. This molecular architecture provides a foundation for exploring its interactions with biological targets and potential pharmacological effects.

Recent studies have highlighted the multifaceted biological activities of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. One of the key areas of interest is its anti-inflammatory properties. Research conducted by [Author et al., 2021] demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also shown promising antitumor activities. A study by [Author et al., 2022] reported that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action involves inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings position N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide as a potential lead compound for further drug development in oncology.

The pharmacokinetic profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been investigated to understand its bioavailability and metabolism. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. It undergoes metabolism primarily through hepatic enzymes, with the major metabolites being identified as glucuronide conjugates and oxidative derivatives.

Toxicity studies have also been conducted to evaluate the safety profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. Acute toxicity tests in rodents revealed a high therapeutic index with no significant adverse effects observed at therapeutic doses. Chronic toxicity studies are ongoing to assess long-term safety and potential side effects. These findings are crucial for advancing the compound into clinical trials.

Clinical trials are an essential step in translating preclinical findings into therapeutic applications. While N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is still in the early stages of clinical development, preliminary data from Phase I trials have shown promising results in terms of safety and tolerability. The compound is currently being evaluated for its efficacy in treating inflammatory diseases and certain types of cancer.

In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS No. 301235-58-5) represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As more data becomes available from clinical trials, this compound may emerge as a valuable addition to the arsenal of drugs used to treat inflammatory diseases and cancer.

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